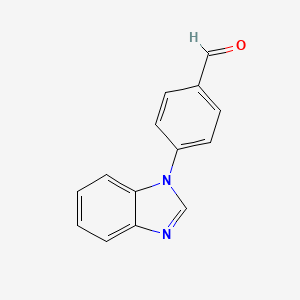

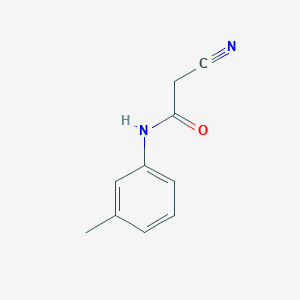

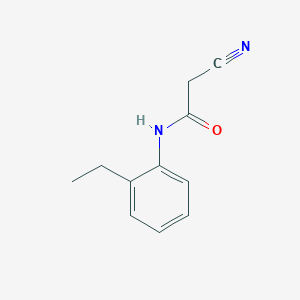

2-cyano-N-(3-methylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives similar to 2-cyano-N-(3-methylphenyl)acetamide involves using primary compounds and synthesizing novel compounds through various chemical reactions. For example, Yang Man-li (2008) detailed the synthesis of novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides, employing 3-fluoro-4-cyanophenol as a primary compound and confirming structures through elemental analysis, IR, and 1H NMR (Yang Man-li, 2008).

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-cyano-N-(3-methylphenyl)acetamide has been elucidated through various spectroscopic methods, including IR, UV–Vis, and X-ray crystallography. Ratcliff et al. (2012) conducted experimental and theoretical studies on cyanoximes and their metal complexes, providing insights into the molecular structure through ab initio calculations, which showed a very satisfactory agreement between calculated and experimental geometrical parameters (Ratcliff et al., 2012).

Chemical Reactions and Properties

Research on 2-cyano-N-(3-methylphenyl)acetamide and its derivatives has highlighted their role as synthons in the formation of polyfunctionalized heterocyclic compounds. Moustafa A. Gouda (2014) reviewed the use of 2-cyano-N-(4-sulfamoylphenyl) acetamide as a building block, emphasizing its reactivity and applications in synthesizing heterocyclic compounds (Gouda, 2014).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, provide critical insights into the behavior of 2-cyano-N-(3-methylphenyl)acetamide under different conditions. Studies like those by Gowda et al. (2007) on related acetamides have detailed the conformation and crystal structure, contributing to a better understanding of their physical properties (Gowda et al., 2007).

Chemical Properties Analysis

The chemical properties of 2-cyano-N-(3-methylphenyl)acetamide derivatives, including their reactivity and interaction with various reagents, have been a subject of study, highlighting their versatility in organic synthesis. For instance, Shams et al. (2010) explored the reactivity of a related compound in synthesizing different heterocyclic derivatives, demonstrating the compound's diverse chemical reactivity and potential for producing a wide range of products (Shams et al., 2010).

Wissenschaftliche Forschungsanwendungen

Field: Organic Chemistry

- Application : N-cyanoacetamides are used in the synthesis of various organic heterocycles .

- Methods : The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .

- Results : The carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Field: Biochemistry

- Application : Many derivatives of cyanoacetamide have diverse biological activities, drawing the attention of biochemists .

- Methods : The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

- Results : The potential of N-aryl and/or heteryl cyanoacetamides in evolving better chemotherapeutic agents is being explored .

Field: Medicinal Chemistry

- Application : N-cyanoacetamides have been found to have diverse biological activities, which has led to their use in the development of chemotherapeutic agents .

- Methods : The synthesis of these compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .

- Results : The potential of N-aryl and/or heteryl cyanoacetamides in evolving better chemotherapeutic agents is being explored .

Field: Material Science

- Application : Some N-cyanoacetamides have been used in the development of new materials due to their unique chemical properties .

- Methods : The methods of application in material science vary widely depending on the specific use case .

- Results : The results of these applications are diverse and depend on the specific use case .

Field: Synthetic Chemistry

- Application : N-cyanoacetamides are used in the formation of biologically active compounds .

- Methods : The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .

- Results : The carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Field: Coordination Chemistry

Safety And Hazards

2-cyano-N-(3-methylphenyl)acetamide is considered hazardous. It has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding inhalation, skin contact, and eye contact, among others .

Eigenschaften

IUPAC Name |

2-cyano-N-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-8-3-2-4-9(7-8)12-10(13)5-6-11/h2-4,7H,5H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTQOVOMLCZXTDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351186 |

Source

|

| Record name | 2-cyano-N-(3-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-N-(3-methylphenyl)acetamide | |

CAS RN |

54153-19-4 |

Source

|

| Record name | 2-cyano-N-(3-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoacetamide](/img/structure/B1269157.png)